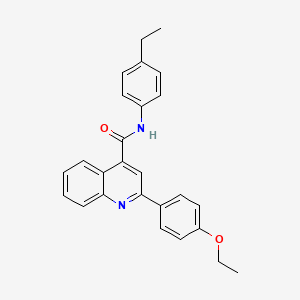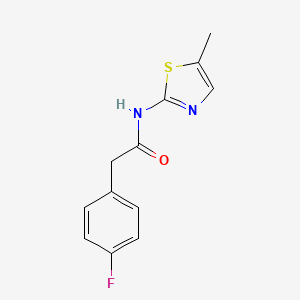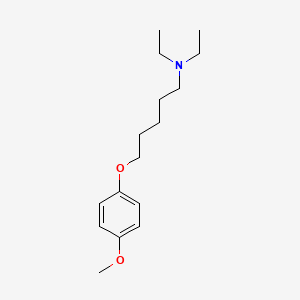
2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The ethoxy and ethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as ethyl bromide and ethoxybenzene.
Amide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the quinoline core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or modify substituents on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Ethyl bromide, ethoxybenzene, various amines
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction may lead to the formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases such as cancer, infectious diseases, and neurological disorders.
Materials Science: Use in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Chemical Research: Study of its chemical properties and reactivity to develop new synthetic methodologies and understand reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide would depend on its specific biological target. In general, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline: A simpler quinoline derivative with potential biological activity.
4-ethoxyquinoline: A quinoline derivative with an ethoxy group at the 4-position.
N-phenylquinoline-4-carboxamide: A quinoline derivative with a carboxamide group at the 4-position.
Uniqueness
2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide is unique due to the presence of both ethoxy and ethyl groups on the phenyl rings, as well as the carboxamide group on the quinoline core. This unique combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-3-18-9-13-20(14-10-18)27-26(29)23-17-25(28-24-8-6-5-7-22(23)24)19-11-15-21(16-12-19)30-4-2/h5-17H,3-4H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUFLJUUKYSAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367345 |
Source


|
| Record name | 2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5694-90-6 |
Source


|
| Record name | 2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B4948242.png)
![2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B4948249.png)
![(5Z)-2-amino-5-[(5-iodofuran-2-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4948257.png)


![N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]furan-2-carboxamide](/img/structure/B4948277.png)


![(3-isoxazolylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4948291.png)
![2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4948316.png)

![Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate](/img/structure/B4948330.png)
![2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B4948337.png)
![2-chloro-N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4948343.png)
